![molecular formula C13H20ClNO2 B2805973 Tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride CAS No. 2375269-89-7](/img/structure/B2805973.png)
Tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride is a chemical compound with the CAS Number: 2375269-89-7 . It has a molecular weight of 257.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride is 1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14;/h4-7H,8-9,14H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
Tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 257.76 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Pharmaceutical Intermediates
Researchers have explored the synthesis and characterization of compounds related to Tert-butyl 2-[3-(aminomethyl)phenyl]acetate; hydrochloride for potential antimicrobial applications. For instance, Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines, which are characterized by their antimicrobial activity. This process involved several steps, including bromination, reduction, and cyclization, demonstrating the compound's utility as a versatile intermediate in organic synthesis (Doraswamy & Ramana, 2013).
Catalysis and Chemical Transformations
The compound's role extends to catalysis and chemical transformations. Hodges et al. (2004) detailed a base-promoted cyclization process that yields complex organic structures, showcasing the compound's utility in facilitating specific chemical transformations to produce novel molecular structures with potential application in drug development and materials science (Hodges, Wang, & Riley, 2004).
Intermediate in Synthesis of Complex Molecules
Further research includes its application as an intermediate in the synthesis of complex molecules, such as the work by Hassan et al. (2007), who developed a novel process for synthesizing an intermediate of benazepril hydrochloride, a medication used for treating high blood pressure. This underscores the compound's importance in the pharmaceutical industry for developing therapeutics (Hassan, Tao, Ping-yu, & Yu-qing, 2007).
Exploration of Chemical Properties and Reactions
Kawamoto and Kushi (2000) examined the CH/π interaction in nickel(II) complexes derived from 2-substituted benzothiazolines, indicating the broader relevance of such compounds in understanding fundamental chemical interactions and their implications for designing metal-organic frameworks or catalysts (Kawamoto & Kushi, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14;/h4-7H,8-9,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHCIBAFOIQNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2805891.png)
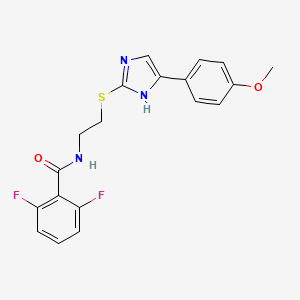


![Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate](/img/structure/B2805899.png)
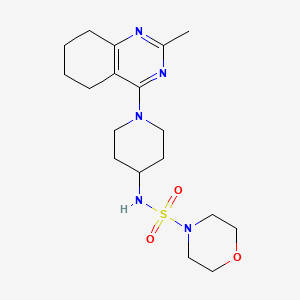
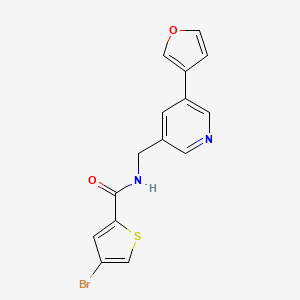
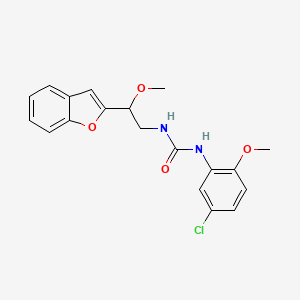
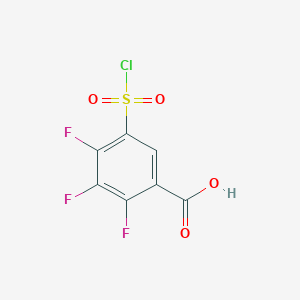
![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2805908.png)
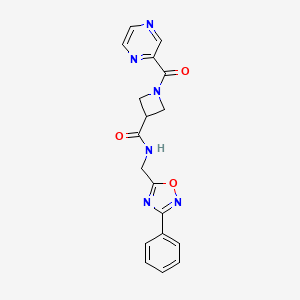
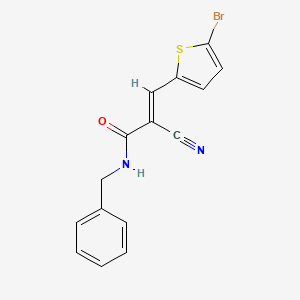
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2805912.png)
![7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2805913.png)
